molecular formula C21H28O2 B13408518 Propyltrenbolone

Propyltrenbolone

Cat. No.: B13408518
M. Wt: 312.4 g/mol
InChI Key: DHBPMXVCCQUSSE-ANULTFPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyltrenbolone is a synthetic anabolic-androgenic steroid (AAS) belonging to the trenbolone family. It is characterized by its potent anabolic properties, which make it a popular choice in various scientific and industrial applications. This compound is known for its ability to promote muscle growth and enhance physical performance, making it a subject of interest in both medical research and sports science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyltrenbolone is synthesized through a series of chemical reactions starting from trenbolone. The synthesis involves the modification of the trenbolone molecule by introducing a propyl group at the C-17 position. This is typically achieved through alkylation reactions using propyl halides under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using advanced techniques such as liquid chromatography and mass spectrometry to ensure the purity and quality of the final product. The process includes enzymatic hydrolysis, extraction, and reconstitution steps to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Propyltrenbolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Alkylating agents: Propyl halides, methyl iodide.

Major Products Formed

The major products formed from these reactions include hydroxylated and alkylated derivatives of this compound, which can have varying degrees of anabolic and androgenic activity .

Scientific Research Applications

Propyltrenbolone has a wide range of scientific research applications, including:

Mechanism of Action

Propyltrenbolone exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates gene expression and promotes anabolic effects .

Comparison with Similar Compounds

Similar Compounds

    Trenbolone: The parent compound of propyltrenbolone, known for its strong anabolic properties.

    Methyltrenbolone: A methylated derivative with enhanced potency.

    Ethyltrenbolone: An ethylated derivative with similar anabolic effects.

    17-ketotrenbolone: A metabolite with distinct chemical properties

Uniqueness

This compound is unique due to the presence of the propyl group at the C-17 position, which enhances its anabolic activity and alters its metabolic profile compared to other trenbolone derivatives. This modification provides this compound with distinct pharmacokinetic properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(8S,13S,14S,17S)-17-hydroxy-13-methyl-17-propyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h8,11,13,18-19,23H,3-7,9-10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1

InChI Key

DHBPMXVCCQUSSE-ANULTFPQSA-N

Isomeric SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O

Canonical SMILES

CCCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O

Origin of Product

United States

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